molecular formula C7H9NOS B128986 (S)-4-methylbenzenesulfinamide CAS No. 188447-91-8

(S)-4-methylbenzenesulfinamide

Cat. No. B128986
M. Wt: 155.22 g/mol
InChI Key: YNJDSRPIGAUCEE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-methylbenzenesulfinamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and as protecting groups in organic synthesis. While the provided papers do not directly discuss (S)-4-methylbenzenesulfinamide, they do provide insights into closely related sulfonamide compounds, which can help infer some of the properties and behaviors of (S)-4-methylbenzenesulfinamide.

Synthesis Analysis

The synthesis of sulfonamide compounds can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involved the slow evaporation solution growth technique, indicating a method that can potentially be applied to the synthesis of (S)-4-methylbenzenesulfinamide . The synthesis of 4-cyanobenzenesulfonamides, which are structurally related to (S)-4-methylbenzenesulfinamide, showed that these compounds could be further elaborated by alkylation and arylation, suggesting similar synthetic versatility for (S)-4-methylbenzenesulfinamide .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often characterized using various spectroscopic techniques, such as FT-IR, NMR, and UV-Vis, as well as X-ray crystallography . These techniques provide detailed information about bond lengths, bond angles, and the overall geometry of the molecule. For instance, the compound studied in paper crystallizes in the monoclinic space group, which could be relevant when considering the crystalline properties of (S)-4-methylbenzenesulfinamide.

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. The 4-cyanobenzenesulfonamides were found to cleave to the parent amine under the action of thiol and base, which is a useful feature for amine synthesis and as a protecting strategy . This indicates that (S)-4-methylbenzenesulfinamide could potentially be used in similar synthetic applications, where it may serve as a protecting group or be involved in the synthesis of amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be deduced from their molecular structure and the results of computational studies. For example, the HOMO-LUMO analysis and NBO investigations provide insights into the electronic properties and potential reactivity of the molecule . The Hirshfeld surface analysis can describe intermolecular interactions, which are important for understanding the compound's behavior in the solid state . The thermodynamic properties, dipole moments, and HOMO-LUMO energy gap are also computed to give a comprehensive understanding of the compound's properties .

Scientific Research Applications

  • Reaction Mechanisms and Effects in Micellar Solutions : Muñoz, M. et al. (2003) investigated the effects of alcohol addition on the reaction of methyl-4-nitrobenzenesulfonate with bromide ions in aqueous micellar solutions. This study highlights the use of (S)-4-methylbenzenesulfinamide in understanding micellar reaction mechanisms, specifically how alcohol influences these reactions (Muñoz, M., Graciani, M. del M., Rodríguez, A., & Moyá, M., 2003).

  • Structural Characterization and Computational Studies : A study by Murthy, P. et al. (2018) focused on the synthesis, characterization, and computational analysis of a sulfonamide molecule derived from (S)-4-methylbenzenesulfinamide. This research provides insights into the structural properties and potential applications of such compounds in various fields (Murthy, P., Suneetha, V., Armaković, S., Armaković, S., Suchetan, P., Giri, L., & Rao, R. S., 2018).

  • Synthesis and Application in Organic Chemistry : Scholz, D. (1984) detailed the synthesis of S-alkyl 4-methylbenzenethiosulfonates, which are excellent reagents for α-thiolation of cyclic ketones. This study demonstrates the utility of (S)-4-methylbenzenesulfinamide derivatives in organic synthesis (Scholz, D., 1984).

  • Enhancing Detection Responses in Mass Spectrometry : Higashi, T. et al. (2006) explored a procedure for increasing the detection responses of estrogens in liquid chromatography-mass spectrometry. They found that derivatives of (S)-4-methylbenzenesulfinamide, like 4-nitrobenzenesulfonyl chloride, significantly enhanced detection responses (Higashi, T., Takayama, N., Nishio, T., Taniguchi, E., & Shimada, K., 2006).

  • NMR Studies and Time-Resolved Fluorescence : Jarvet, J. et al. (1989) conducted 13C and 15N NMR and time-resolved fluorescence depolarization studies on the complex of bovine carbonic anhydrase with 4-methylbenzenesulfonamide. This research provides valuable insights into the molecular interactions and dynamics within enzyme-inhibitor complexes (Jarvet, J., Olivson, A., Mets, U., Pooga, M., Aguraiuja, R., & Lippmaa, É., 1989).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, unanswered questions about its behavior, or new methods to synthesize it more efficiently.


properties

IUPAC Name

(S)-4-methylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJDSRPIGAUCEE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455696
Record name (S)-4-methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-methylbenzenesulfinamide

CAS RN

188447-91-8
Record name (S)-4-methylbenzenesulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-methylbenzenesulfinamide
Reactant of Route 2
(S)-4-methylbenzenesulfinamide
Reactant of Route 3
Reactant of Route 3
(S)-4-methylbenzenesulfinamide
Reactant of Route 4
(S)-4-methylbenzenesulfinamide
Reactant of Route 5
(S)-4-methylbenzenesulfinamide
Reactant of Route 6
(S)-4-methylbenzenesulfinamide

Citations

For This Compound
4
Citations
JF Collados, E Toledano, D Guijarro… - The Journal of Organic …, 2012 - ACS Publications
A simple, environmentally friendly, and very efficient procedure for the synthesis of optically pure N-(tert-butylsulfinyl)imines has been developed with microwave-promoted …
Number of citations: 101 pubs.acs.org
C Li, K Zhang, H Ma, S Wu, Y Huang… - … A European Journal, 2022 - Wiley Online Library
C−N bond formation takes on a critical significance in reactions of organic synthesis, material production and pharmaceutical manufactory. Chan‐Lam has proposed a useful …
JLM Matos - 2019 - search.proquest.com
Recent efforts from several laboratories, including the Shenvi group, have demonstrated the synthetic utility of base metal catalysis in olefin hydrofunctionalization. This thesis discusses …
Number of citations: 0 search.proquest.com
GGP SI
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.